1-cyclopropyl-4-nitro-1H-indole

Description

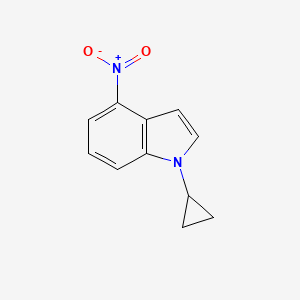

1-Cyclopropyl-4-nitro-1H-indole is a nitro-substituted indole derivative featuring a cyclopropyl group attached to the nitrogen atom (position 1) and a nitro group at the 4-position of the aromatic ring. The nitro group (electron-withdrawing) and cyclopropyl moiety (strain-inducing) likely influence its electronic configuration, solubility, and reactivity. For instance, the nitro group at position 4 may enhance electrophilic substitution resistance, while the cyclopropyl substituent could modulate steric and conformational properties .

Properties

IUPAC Name |

1-cyclopropyl-4-nitroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)11-3-1-2-10-9(11)6-7-12(10)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMFQKBECIVQSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitro-1H-indole can be synthesized through several synthetic routes. One common method involves the nitration of 1-cyclopropyl-1H-indole using nitric acid and sulfuric acid under controlled conditions. Another approach is the cyclopropanation of 4-nitro-1H-indole using cyclopropylcarbene intermediates.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-nitro-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in 1-cyclopropyl-4-amino-1H-indole.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Electrophilic substitution reactions often use halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Nitroso-1-cyclopropyl-1H-indole, Nitrate-1-cyclopropyl-1H-indole

Reduction: 1-cyclopropyl-4-amino-1H-indole

Substitution: Halogenated derivatives of 1-cyclopropyl-1H-indole

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-cyclopropyl-4-nitro-1H-indole exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclopropyl group may enhance the compound's ability to bind to specific receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-cyclopropyl-4-nitro-1H-indole with structurally related indole derivatives, focusing on substituent effects, spectroscopic data, and physicochemical properties.

Positional Isomer: 2-Cyclopropyl-4-nitro-1H-indole

- Structural Differences: The cyclopropyl group is attached to position 2 (carbon) instead of position 1 (nitrogen).

Physicochemical Properties :

Property This compound (Inferred) 2-Cyclopropyl-4-nitro-1H-indole Molecular Formula C11H10N2O2 C11H10N2O2 Molecular Weight 202.21 202.21 XLogP3 ~2.5 2.5 Topological Polar SA ~61.6 Ų 61.6 Ų The identical molecular formulas but distinct substitution patterns highlight the critical role of substituent positioning in modulating lipophilicity (XLogP3) and polar surface area.

Functional Group Analogs: Nitro vs. Amino Substitution

- Compound 2b/c (C15H13N2O2) : A fused indole derivative with a nitro group (δ 147.14 ppm in 13C-NMR) and cyclopropyl moiety. Its HRMS (253.0979 m/z) confirms the nitro group’s contribution to molecular weight .

- Compound 3b/c (C15H15N2): Replaces the nitro group with an amino group (δ 144.88 ppm in 13C-NMR), reducing molecular weight (223.1225 m/z) and altering electronic properties. The amino group’s electron-donating nature may increase reactivity in nucleophilic reactions compared to the nitro analog .

N-Substituted Indole: 1-Ethyl-1H-indole

- Structural Comparison : The ethyl group (C10H11N, MW 145.20) at position 1 lacks the strain and steric effects of cyclopropyl. This simpler alkyl chain likely increases lipophilicity but reduces conformational rigidity compared to the cyclopropyl analog .

- Safety Profile : 1-Ethyl-1H-indole’s safety data emphasize risks of eye/skin irritation, suggesting that nitro or cyclopropyl substituents in related compounds may require similar handling precautions .

Key Research Findings and Implications

This could impact bioavailability in pharmacological applications .

Electron Effects: Nitro groups enhance stability toward electrophilic attack but may limit participation in donor-acceptor interactions, whereas amino groups offer reversible redox behavior .

Steric and Conformational Impact : Cyclopropyl’s strained ring system may increase metabolic resistance compared to linear alkyl chains like ethyl .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | XLogP3 | Substituent Position | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C11H10N2O2 | 202.21 | ~2.5 | 1 (N), 4 | Nitro, Cyclopropyl |

| 2-Cyclopropyl-4-nitro-1H-indole | C11H10N2O2 | 202.21 | 2.5 | 2, 4 | Nitro, Cyclopropyl |

| Compound 2b/c (Nitro analog) | C15H13N2O2 | 253.10 | N/A | Fused ring system | Nitro, Cyclopropyl |

| Compound 3b/c (Amino analog) | C15H15N2 | 223.12 | N/A | Fused ring system | Amino, Cyclopropyl |

| 1-Ethyl-1H-indole | C10H11N | 145.20 | N/A | 1 (N) | Ethyl |

Table 2: Spectroscopic Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.